An In-depth Technical Guide to the Structure, Synthesis, and Characterization of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
This technical guide provides a comprehensive overview of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate, a key intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, a detailed synthesis protocol, and a thorough guide to its structural elucidation.
Introduction: A Versatile Scaffold in Drug Discovery
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a bifunctional molecule that serves as a valuable building block in the synthesis of complex organic compounds. Its structure incorporates a cyclohexane ring, which provides a rigid and defined three-dimensional scaffold. The presence of a Boc-protected amine and a secondary benzylamine allows for selective functionalization, making it an important intermediate in the development of novel therapeutics. The carbamate group, particularly the tert-butoxycarbonyl (Boc) protecting group, is widely utilized in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions[1][2]. The aminocyclitol moiety is a recognized scaffold in medicinal chemistry, appearing in a range of biologically active compounds[3].
This guide will focus primarily on the trans isomer of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate, synthesized from trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8), which is a commonly used starting material in the synthesis of various biologically active molecules, including V1A receptor antagonists[4][5]. The corresponding cis isomer, derived from cis-N-Boc-1,4-cyclohexanediamine (CAS 247570-24-7), will also be discussed for comparative purposes[6][7][8].
Chemical Structure and Properties
The core structure of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate consists of a 1,4-disubstituted cyclohexane ring. The stereochemistry of the two substituents on the cyclohexane ring, the Boc-protected amine and the benzylamine, can be either cis or trans.
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Molecular Formula: C₁₈H₂₈N₂O₂
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Molecular Weight: 304.43 g/mol
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CAS Number: 227017-81-4[9]
The trans isomer, with the two substituents on opposite sides of the cyclohexane ring, is generally the thermodynamically more stable conformation due to the equatorial positioning of the bulky groups, which minimizes steric hindrance. The cis isomer has both substituents on the same side of the ring, leading to one of the groups likely occupying a higher-energy axial position.
Caption: Chair conformations of trans and cis isomers.
Synthesis of trans-tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
The most common and efficient method for the synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is through reductive amination. This versatile reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by reduction to the corresponding amine[10].
Synthetic Workflow
The synthesis starts with the reaction of tert-butyl (trans-4-aminocyclohexyl)carbamate with benzaldehyde to form an intermediate imine, which is then reduced in situ with a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Materials:
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tert-Butyl (trans-4-aminocyclohexyl)carbamate (CAS 177906-48-8)
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Benzaldehyde
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Methanol (MeOH)
-
Acetic Acid (AcOH)
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Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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To a solution of tert-butyl (trans-4-aminocyclohexyl)carbamate (1.0 eq) in methanol, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
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Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure trans-tert-Butyl (4-(benzylamino)cyclohexyl)carbamate.
Rationale for Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for both the starting materials and the sodium borohydride reducing agent.
-
Acetic Acid Catalyst: The formation of the imine is acid-catalyzed. A weak acid like acetic acid is sufficient to promote the reaction without causing undesired side reactions.
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Sodium Borohydride as Reducing Agent: Sodium borohydride is a mild and selective reducing agent that will reduce the imine to the amine without affecting the carbamate or the aromatic ring. Sodium triacetoxyborohydride is an alternative that can be used in a one-pot procedure without the need to pre-form the imine.
Structural Elucidation
The structure of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Note: The following spectral data are predicted based on the analysis of structurally similar compounds, as experimentally obtained spectra for the title compound are not widely available in the public domain.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.50 | Broad Singlet | 1H | -NH- of carbamate |
| ~ 3.75 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |
| ~ 3.40 | Broad Multiplet | 1H | Cyclohexyl proton (-CH-NHBoc) |
| ~ 2.50 | Broad Multiplet | 1H | Cyclohexyl proton (-CH-NHBn) |
| ~ 2.00 - 1.80 | Multiplet | 4H | Axial cyclohexyl protons |
| ~ 1.45 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
| ~ 1.20 - 1.00 | Multiplet | 4H | Equatorial cyclohexyl protons |
Interpretation:
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The aromatic protons of the benzyl group are expected to appear as a multiplet in the region of δ 7.20-7.35 ppm[11].
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The benzylic protons will appear as a singlet around δ 3.75 ppm.
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The nine protons of the tert-butyl group will give a characteristic sharp singlet at approximately δ 1.45 ppm.
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The protons on the cyclohexane ring will appear as a series of complex multiplets in the upfield region (δ 1.00-2.00 ppm), with the protons alpha to the nitrogen atoms appearing further downfield. For the trans isomer, the methine protons attached to the nitrogens are expected to show a larger coupling constant due to their trans-diaxial relationship with adjacent axial protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 155.5 | Carbamate carbonyl carbon (-O-C=O) |
| ~ 140.0 | Quaternary aromatic carbon of benzyl group |
| ~ 128.5 | Aromatic carbons of benzyl group |
| ~ 128.0 | Aromatic carbons of benzyl group |
| ~ 127.0 | Aromatic carbon of benzyl group |
| ~ 79.5 | Quaternary carbon of tert-butyl group (-O-C(CH₃)₃) |
| ~ 56.0 | Cyclohexyl carbon (-CH-NHBn) |
| ~ 51.0 | Benzyl carbon (-CH₂-Ph) |
| ~ 49.0 | Cyclohexyl carbon (-CH-NHBoc) |
| ~ 32.0 | Cyclohexyl carbons |
| ~ 28.5 | tert-Butyl carbons (-C(CH₃)₃) |
Interpretation:
-
The carbonyl carbon of the carbamate group is expected to be the most downfield signal, around δ 155.5 ppm[11].
-
The aromatic carbons of the benzyl group will appear in the δ 127-140 ppm region.
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The quaternary carbon of the tert-butyl group is typically found around δ 79.5 ppm.
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The carbons of the cyclohexane ring will resonate in the upfield region, with those bonded to nitrogen appearing at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3350 | N-H Stretch | Amine and Carbamate |
| ~ 3030 | C-H Stretch | Aromatic |
| ~ 2930, 2850 | C-H Stretch | Aliphatic |
| ~ 1690 | C=O Stretch | Carbamate |
| ~ 1520 | N-H Bend | Carbamate |
| ~ 1250, 1170 | C-O Stretch | Carbamate |
| ~ 740, 700 | C-H Bend | Monosubstituted Aromatic |
Interpretation:
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A broad peak around 3350 cm⁻¹ is indicative of the N-H stretching vibrations of both the secondary amine and the carbamate.
-
The strong absorption around 1690 cm⁻¹ is characteristic of the carbonyl group of the carbamate[12][13].
-
The peaks in the 1600-1450 cm⁻¹ region are typical for aromatic C=C stretching, and the sharp peaks around 700-740 cm⁻¹ suggest a monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Expected [M+H]⁺: 305.2275
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Common Fragmentation Pathways:
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Loss of the tert-butyl group (-57) to give a fragment at m/z 248.
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Loss of the Boc group (-100) to give a fragment at m/z 204.
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Cleavage of the benzyl group to give the tropylium ion at m/z 91.
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Applications in Research and Development
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds. The 1,4-disubstituted cyclohexane scaffold is a common motif in many drug candidates, providing a rigid framework to orient functional groups for optimal interaction with biological targets.
The primary amine of the deprotected analogue can be further functionalized to introduce pharmacophoric elements, while the benzyl group can be retained or removed depending on the synthetic strategy. This versatility makes it a key component in the construction of libraries of compounds for high-throughput screening in drug discovery programs. For instance, similar Boc-protected aminocyclohexane derivatives are used in the synthesis of kinase inhibitors and compounds targeting the integrated stress response[14].
Conclusion
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a fundamentally important building block in modern organic and medicinal chemistry. This guide has provided a detailed overview of its structure, with a particular focus on the stereochemistry of the cyclohexane ring. A robust and reliable synthetic protocol via reductive amination has been presented, with a clear rationale for the choice of reagents and conditions. Furthermore, a comprehensive analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) has been provided to aid in the structural confirmation of the synthesized compound. The insights and protocols detailed herein are intended to empower researchers and scientists in their drug discovery and development endeavors.
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